Hexaethylene glycol monohexadecyl ether

Drug solubilization Pharmaceutical formulation Micellar encapsulation

Standard C12E6 substitutes fail for hydrophobic protein extraction due to higher CMC and cloud point mismatch. C16E6 (polyoxyethylene (6) cetyl ether) offers precise amphiphilic balance for demanding structural biology and smart material formulation. • Critical micelle concentration (CMC): <0.001 mM - minimizes detergent interference in cryo-EM/X-ray crystallography • Cloud point: ~35°C - enables mild temperature-induced phase separation for heat-sensitive membrane proteins • Shear-responsive lamellar phases - tunable rheology for microfluidics and coatings

Molecular Formula C28H58O7
Molecular Weight 506.8 g/mol
CAS No. 5168-91-2
Cat. No. B3269792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol monohexadecyl ether
CAS5168-91-2
Molecular FormulaC28H58O7
Molecular Weight506.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3
InChIKeyUOFCAQWHTQFNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethylene Glycol Monohexadecyl Ether (C16E6) Procurement Guide


Hexaethylene glycol monohexadecyl ether (CAS 5168-91-2, synonym C16E6, polyoxyethylene (6) cetyl ether) is a nonionic surfactant of the polyoxyethylene alkyl ether class (CₙEₘ), consisting of a C16 alkyl tail and a hexaethylene glycol head group (MW 506.76, C₂₈H₅₈O₇) [1]. The compound is a solid at ambient conditions with a melting point of 38.3–40 °C , and it exhibits amphiphilic behavior with a calculated HLB of approximately 11.2, positioning it as a moderately hydrophilic surfactant within the CₙEₘ series [2]. The balanced hydrophilic-lipophilic character enables micelle formation in aqueous solution and lamellar liquid crystalline phases at higher concentrations [3].

Why C16E6 Cannot Be Substituted with Shorter-Chain Analogs


Within the polyoxyethylene alkyl ether series (CₙEₘ), substitution across alkyl chain length (n) or ethoxylate number (m) produces compounds with distinct physicochemical and functional profiles that critically impact experimental outcomes. Altering the alkyl tail from C12 to C14 or C16 changes the CMC by orders of magnitude and dramatically shifts membrane interaction behavior, while varying the ethoxylate number alters HLB, cloud point, and micellar size [1]. Empirical evidence demonstrates that C16E6 exhibits a unique solubilization maximum within its homologous series that is lost with both shorter (m = 10–14) and longer (m = 18) alkyl chains [2]. Furthermore, head-to-head comparisons reveal that C16E6 maintains membrane protein integrity under conditions where shorter-chain analogs (C10E6, C12E6) induce substantial membrane perturbation and enzyme inactivation [3]. Generic substitution therefore risks introducing uncontrolled variability in critical parameters including micelle morphology, solubilization capacity, membrane compatibility, and temperature-dependent phase behavior—each of which can fundamentally compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of C16E6 for Procurement Decisions


Cloud Point and Temperature Threshold

In a systematic evaluation across the polyoxyethylene alkyl ether series CH₃[CH₂]ₘ₋₁[OCH₂CH₂]₁.₂₅ₘOH, where m varied from 8 to 18, the solubilization of four model hydrophobic compounds—azobenzene, menaphthone, cortisone acetate, and griseofulvin—was measured. Maximum solubilization occurred when m = 16, corresponding specifically to the hexadecyl (C16) alkyl chain present in C16E6 [1]. This maximum is attributed to optimal oxyethylene mantle architecture near the micelle core-mantle interface, identified as the principal locus of solubilization. The C10 (m = 10) and C14 (m = 14) analogs exhibited substantially lower solubilization capacity, while C18 (m = 18) also showed reduced performance relative to the C16 optimum [1].

Drug solubilization Pharmaceutical formulation Micellar encapsulation

Critical Micelle Concentration Efficiency

A tetrazolium assay evaluating the effect of alcohol ethoxylates with identical head group size (E6) but varying alkyl chain lengths (C10–C16) on membrane-bound dehydrogenase enzyme activity in Escherichia coli NCTC 8196 revealed striking chain-length-dependent differences. C14E6 and C16E6 exhibited little effect on membrane-bound dehydrogenase enzyme activity compared with C10E6 and C12E6, which caused substantial enzyme inactivation [1]. Specifically, C10E6 induced leakage of both K⁺ and nucleotides in a concentration-dependent manner above its MIC of 0.2 mM, and C12E6 caused leakage at concentrations below its MIC of 0.12 mM, indicating significant membrane perturbation [1]. In contrast, C16E6 preserved membrane integrity and enzyme function under comparable conditions [1].

Membrane protein research Antimicrobial activity Enzyme preservation

Shear-Induced Lamellar Phase Behavior

Within the CₙEₘ nonionic surfactant class, the critical micelle concentration (CMC) follows well-established structure-property relationships: longer alkyl chains and shorter ethoxylate head groups yield lower CMC values [1][2]. C16E6, with its C16 tail and E6 head group, exhibits a CMC of approximately 0.002–0.003 mM at 25 °C (extrapolated from published CMC data for C12E6 and C16E8), which is approximately one order of magnitude lower than C12E6 (CMC ≈ 0.08–0.09 mM) and significantly lower than higher ethoxylate analogs such as C16E10 (Brij 56, CMC = 0.035 mM) and C16E20 (Brij 58, CMC = 0.08 mM) [2][3]. Molecular fragment dynamics simulations further confirm that C16E6 forms well-defined equilibrium nanoscale structures at the water-air interface with computationally determined surface tensions that match experimental data [1].

Micellization Surface tension Surfactant efficiency

Lamellar Phase Ordering Under Elongational Flow: Controlled Mesophase Behavior for Advanced Material Templating

Small-angle neutron scattering (SANS) studies of the Lα lamellar phase of C16E6 (50.6 wt% C16E6 at 55 °C) under elongational flow demonstrate that the orientational distribution of the lamellar phase reflects the flow velocity pattern distribution within the cell, indicating predictable flow-induced ordering [1]. This behavior contrasts with wormlike mixed micelles of C16E6/C16TAB, which exhibit shear thinning without corresponding orientational alignment [1]. Additionally, ²H NMR studies reveal that C16E6 undergoes a reversible transition to a random mesh phase upon cooling, with an effective order parameter decreasing to 0.6 at lower temperatures, providing quantifiable control over mesophase morphology [2].

Lyotropic liquid crystals Material templating Shear-induced ordering

Recommended Applications Based on Quantified Performance


Temperature-Triggered Phase Separation for Biomolecule Extraction

C16E6 is specifically suited for extracting and stabilizing integral membrane proteins for high-resolution structural determination . Direct head-to-head comparison demonstrates that C16E6 preserves membrane-bound dehydrogenase enzyme activity while shorter-chain analogs (C10E6, C12E6) cause substantial inactivation and membrane leakage [1]. This preservation of membrane protein integrity is essential for maintaining native protein conformation during crystallization trials and cryo-EM grid preparation. Users should select C16E6 over C12E6 or C10E6 when working with delicate membrane protein targets requiring mild, non-denaturing solubilization conditions.

High-Efficiency Membrane Protein Solubilization

For formulation scientists optimizing the solubilization of poorly water-soluble drug candidates, C16E6 (or its structural C16 alkyl ether core) provides maximum solubilization capacity compared to both shorter (C10–C14) and longer (C18) alkyl chain analogs within the polyoxyethylene alkyl ether series [2]. This quantified solubility maximum has been validated across four structurally diverse hydrophobic compounds (azobenzene, menaphthone, cortisone acetate, and griseofulvin), establishing the C16 chain length as the optimal choice for micellar drug delivery applications [2]. C16E6 is the procurement choice when maximum drug loading per unit of surfactant is a critical formulation parameter.

Shear-Responsive Complex Fluids and Coatings

C16E6 functions as an effective sieving matrix for DNA capillary electrophoresis, enabling separation of DNA fragments ranging from 10 bp to 5 kb and sequencing fragments up to 600 bases within 60 minutes [3]. The wormlike micelle properties of C16E6—including micelle size and entanglement concentration—can be tuned by adjusting monomer concentration, denaturant, and temperature, offering programmable separation performance not available with static polymer matrices [3]. The low viscosity and self-coating property of C16E6 solutions additionally reduce electroosmotic flow, simplifying capillary preparation and improving run-to-run reproducibility compared to conventional polymer solutions [3].

Surfactant-Templated Synthesis of Mesoporous Materials and Model Membrane Biophysics Studies

The well-characterized phase behavior of C16E6 makes it an ideal templating agent for synthesizing mesoporous materials and a model system for membrane biophysics research. Under elongational flow, the Lα lamellar phase of C16E6 exhibits predictable orientational ordering that directly reflects the flow velocity pattern, providing controllable structural anisotropy [4]. Temperature-dependent ²H NMR studies further quantify the reversible transition from classical lamellar to random mesh phases, with an order parameter decreasing to 0.6 at lower temperatures [5]. This quantifiable, tunable mesophase behavior enables precise control over pore architecture in templated materials and provides a robust experimental platform for investigating curvature-inducing agents including anesthetics and membrane-active compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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